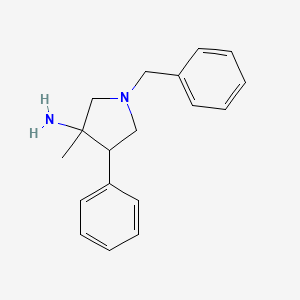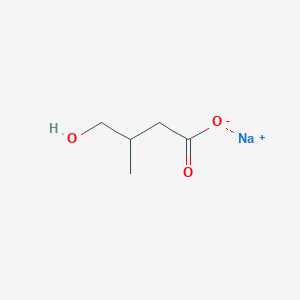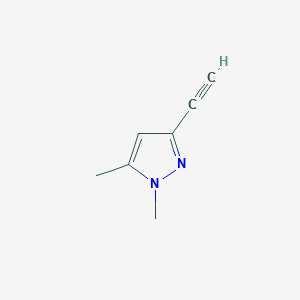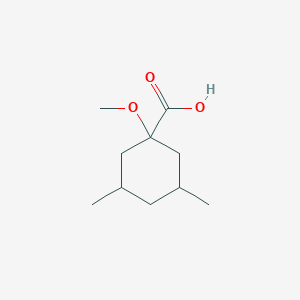
L-DOPA-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-DOPA-d6, also known as deuterated L-3,4-dihydroxyphenylalanine, is a labeled form of L-DOPA where six hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of L-DOPA, a precursor to the neurotransmitter dopamine. L-DOPA is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and replenish dopamine levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA-d6 typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
L-DOPA-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.
Reduction: The compound can be reduced to form dopamine-d6, a deuterated form of dopamine.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Dopaquinone-d6 and melanin-d6.
Reduction: Dopamine-d6.
Substitution: Various substituted derivatives of this compound.
科学研究应用
L-DOPA-d6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of L-DOPA in the body.
Metabolic Pathways: Investigating the metabolic pathways of L-DOPA and its conversion to dopamine.
Neurotransmitter Studies: Understanding the role of dopamine in neurological disorders such as Parkinson’s disease.
Drug Development: Developing new therapeutic agents that target the dopaminergic system.
Isotope Labeling: Using this compound as an internal standard in mass spectrometry for accurate quantification.
作用机制
L-DOPA-d6 exerts its effects by being converted to dopamine-d6 in the brain. The conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine-d6 then binds to dopamine receptors, modulating various physiological functions such as motor control, mood regulation, and reward pathways. The deuterium labeling does not significantly alter the biological activity of the compound but allows for detailed tracking in metabolic studies.
相似化合物的比较
Similar Compounds
L-DOPA: The non-deuterated form of L-DOPA, widely used in the treatment of Parkinson’s disease.
6-Fluoro-L-DOPA: A fluorinated analog used in positron emission tomography (PET) imaging.
Dopamine: The direct product of L-DOPA metabolism, a key neurotransmitter in the brain.
Uniqueness
L-DOPA-d6 is unique due to its deuterium labeling, which provides several advantages in research:
Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability against metabolic degradation.
Precise Tracking: The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques.
Minimal Biological Impact: The biological activity remains largely unchanged, making it an ideal tool for studying metabolic processes.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D |
InChI 键 |
WTDRDQBEARUVNC-ZAZUUIAJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H] |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)


![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)


![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

